molecular formula C38H26O6 B10886273 4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate

4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate

Cat. No.: B10886273
M. Wt: 578.6 g/mol
InChI Key: DZXJKXKFRGYHMX-RYQLWAFASA-N
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Description

4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate is a complex organic compound characterized by its unique structure, which includes cinnamoyloxy and phenylacrylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the isobenzofuranone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cinnamoyloxy group: This step involves esterification reactions using cinnamic acid derivatives.

    Attachment of the phenylacrylate group: This is typically done through a condensation reaction with phenylacrylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[4-(Methoxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate
  • 4-{1-[4-(Hydroxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate
  • 4-{1-[4-(Ethoxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate

Uniqueness

The uniqueness of 4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cinnamoyloxy group, for example, may enhance its ability to interact with certain biological targets or improve its stability under specific conditions.

Properties

Molecular Formula

C38H26O6

Molecular Weight

578.6 g/mol

IUPAC Name

[4-[3-oxo-1-[4-[(E)-3-phenylprop-2-enoyl]oxyphenyl]-2-benzofuran-1-yl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C38H26O6/c39-35(25-15-27-9-3-1-4-10-27)42-31-21-17-29(18-22-31)38(34-14-8-7-13-33(34)37(41)44-38)30-19-23-32(24-20-30)43-36(40)26-16-28-11-5-2-6-12-28/h1-26H/b25-15+,26-16+

InChI Key

DZXJKXKFRGYHMX-RYQLWAFASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C3(OC(=O)C4=CC=CC=C34)C5=CC=C(C=C5)OC(=O)/C=C/C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OC(=O)C=CC6=CC=CC=C6

Origin of Product

United States

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